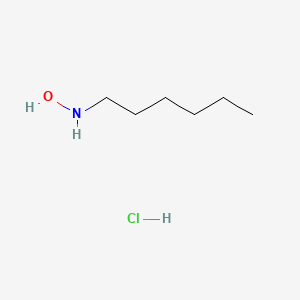

N-hexylhydroxylamine hydrochloride

Description

Properties

IUPAC Name |

N-hexylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-7-8;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCZBRQFGQKUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167388-34-3 | |

| Record name | N-hexylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Hexylhydroxylamine and Analogous Compounds

Classical and Contemporary Approaches to N-Hydroxylamine Synthesis

The preparation of N-hydroxylamines can be achieved through a variety of chemical transformations. Historically, methods have relied on the reduction of nitrogen-containing functional groups. More contemporary approaches have refined these reductions and introduced novel catalytic systems to improve selectivity and efficiency.

Reduction Pathways

The reduction of oxidized nitrogen functionalities is a common and effective strategy for the synthesis of N-alkylhydroxylamines. This can be accomplished through several distinct methods, including catalytic hydrogenation, the reduction of imine derivatives, reductive amination, and electrochemical techniques.

The selective hydrogenation of nitroalkanes to the corresponding N-alkylhydroxylamines represents a direct and atom-economical approach. The key challenge in this transformation lies in preventing over-reduction to the primary amine.

Recent research has demonstrated the effective use of supported palladium catalysts for the selective hydrogenation of 1-nitrohexane (B14973) to N-hexylhydroxylamine. researchgate.net In one study, a 5 wt% palladium on silica (B1680970) (Pd/SiO₂) catalyst was employed to hydrogenate 1-nitrohexane in isopropanol (B130326) at room temperature under a hydrogen atmosphere (1 bar). thieme-connect.de This method yielded N-hexylhydroxylamine with high selectivity. thieme-connect.de The choice of catalyst support and reaction conditions, particularly temperature, is crucial for maximizing the yield of the hydroxylamine (B1172632) and minimizing the formation of the corresponding amine. researchgate.net

The general procedure for the direct hydrogenation of 1-nitrohexane over palladium on silica is as follows: A commercially available 5 wt% Pd/SiO₂ catalyst is used in a reaction vessel with 1-nitrohexane dissolved in isopropanol. The mixture is then subjected to a hydrogen atmosphere (1 bar) at room temperature. thieme-connect.de

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |

| 1-Nitrohexane | 5 wt% Pd/SiO₂ | Isopropanol | Room Temp. | 1 | N-Hexylhydroxylamine | 95 |

Table 1: Catalytic Hydrogenation of 1-Nitrohexane thieme-connect.de

Partial hydrogenation of nitro groups to hydroxylamines is a well-established technique, with catalysts like Pd/Al₂O₃ also being effective. google.com Typically, these hydrogenations are conducted in solvents like water or methanol (B129727) at temperatures ranging from 50-75°C and hydrogen pressures of 30-600 psig. google.com

The reduction of oximes, which are readily prepared from aldehydes or ketones and hydroxylamine, provides another important route to N-alkylhydroxylamines. However, this reaction can also lead to the formation of primary amines as the major product, necessitating careful selection of reagents and reaction conditions to favor the formation of the hydroxylamine. wikipedia.org

For the synthesis of N-hexylhydroxylamine, the precursor would be hexanal (B45976) oxime. The reduction of hexanal oxime to hexylamine (B90201) is a well-studied reaction, often serving as a model for optimizing hydrogenation catalysts. rsc.org While the primary goal in many studies is the formation of the amine, the intermediate formation of N-hexylhydroxylamine is acknowledged. rsc.org By carefully controlling the reaction conditions, such as using specific catalysts or adjusting the pH, the reaction can be stopped at the hydroxylamine stage. For instance, the reduction of oximes with sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4) has been shown to yield the corresponding N-alkylhydroxylamine. amazonaws.com

The reduction of oximes can be achieved using various reducing agents, including sodium metal, sodium amalgam, and hydride reagents. wikipedia.org The choice of a milder reducing agent and controlled stoichiometry can favor the formation of the hydroxylamine over the amine.

Reductive amination is a versatile one-pot method for synthesizing amines and their derivatives from a carbonyl compound and an amine in the presence of a reducing agent. wikipedia.org To synthesize N-hexylhydroxylamine, this would involve the reaction of hexanal with hydroxylamine.

A documented procedure for the synthesis of N-hexylhydroxylamine involves the initial formation of hexanal oxime from hexanal and hydroxylamine hydrochloride in a water/ethanol mixture with sodium carbonate. The resulting oxime is then reduced in methanol using sodium cyanoborohydride (NaCNBH₃) with methyl orange as a pH indicator to afford N-hexylhydroxylamine as a crystalline white solid in 40% yield. amazonaws.com

In a related process described in a patent, N,N-di-n-hexylhydroxylamine was synthesized by the reductive coupling of hexanal with hydroxylamine hydrochloride in methanol using a 5% platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. google.com This highlights the utility of reductive amination of hexanal in synthesizing hexyl-substituted hydroxylamines.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |

| Hexanal | Hydroxylamine HCl | NaCNBH₃ | Methanol | N-Hexylhydroxylamine |

| Hexanal | Hydroxylamine HCl | H₂/Pt on Carbon | Methanol | N,N-Di-n-hexylhydroxylamine |

Table 2: Reductive Amination Approaches to Hexyl-Substituted Hydroxylamines amazonaws.comgoogle.com

Electrochemical synthesis offers a green and often highly selective alternative to chemical reducing agents. The electrochemical reduction of aliphatic nitro compounds to N-alkylhydroxylamines has been demonstrated. taylorfrancis.com This process typically involves a four-electron reduction at cathodes such as nickel, lead amalgam, or mercury in a dilute mineral acid solution containing an alcohol. taylorfrancis.com This method can produce N-alkylhydroxylamines with high yields and good current efficiencies. taylorfrancis.com

More recent developments have explored the electrosynthesis of hydroxylamines from oximes using catalysts like CuS, which can suppress the over-reduction to amines. researchgate.net For example, the electrochemical reduction of benzaldoxime (B1666162) to N-benzylhydroxylamine has been achieved with high conversion and selectivity. researchgate.net This principle can be extended to the synthesis of N-hexylhydroxylamine from hexanal oxime, providing a potentially cleaner synthetic route. The electrochemical reduction of nitro compounds can also lead to hydroxylamine intermediates, which can be utilized in subsequent reactions. acs.org

Nucleophilic Substitution and Alkylation Strategies

The formation of N-alkylhydroxylamines can also be achieved through the alkylation of hydroxylamine or its derivatives. This approach involves the formation of a new carbon-nitrogen bond via a nucleophilic substitution reaction.

A significant challenge in the direct N-alkylation of hydroxylamine is controlling the degree of substitution, as over-alkylation to form N,N-dialkylhydroxylamines and even trialkylamine oxides can occur. mdpi.com The reaction of hydroxylamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, could theoretically yield N-hexylhydroxylamine. However, the competing O-alkylation to form O-hexylhydroxylamine and the potential for multiple N-alkylations present significant synthetic hurdles.

A more controlled approach involves the use of protected hydroxylamine derivatives. For instance, a modification of the Gabriel synthesis using N-hydroxyphthalimide as a hydroxylamine equivalent allows for the synthesis of O-alkylhydroxylamines. mcmaster.ca In one study, O-(hexyl)hydroxylamine hydrochloride was prepared via the reaction of N-hydroxyphthalimide with a hexyl halide, followed by hydrazinolysis. mcmaster.ca While this produces the O-alkylated isomer, it demonstrates the principle of using a hexylating agent in conjunction with a protected hydroxylamine.

O-Alkylation of Hydroxylamines

The O-alkylation of hydroxylamine derivatives is a direct method for forming the C-O-N linkage characteristic of O-alkylhydroxylamines. One established method is a modification of the Gabriel synthesis, which utilizes N-hydroxyphthalimide as a nucleophile that reacts with an alkyl halide. For instance, the synthesis of O-(hexyl)hydroxylamine hydrochloride has been demonstrated using this approach. mcmaster.ca

Table 1: Two-Step Synthesis of O-Alkylhydroxylamines from Alcohols via Mesylation and N-Deprotection organic-chemistry.org

| Starting Alcohol | Intermediate Product | Yield of O-Hydroxamate | Final Product | Yield of Deprotection |

|---|---|---|---|---|

| 1-Hexanol | tert-Butyl N-(hexyloxy)carbamate | 88% | O-Hexylhydroxylamine HCl | 83% |

| 1-Butanol | tert-Butyl N-(butoxy)carbamate | 85% | O-Butylhydroxylamine HCl | 80% |

| Cyclohexanol | tert-Butyl N-(cyclohexyloxy)carbamate | 40% | O-Cyclohexylhydroxylamine HCl | 56% |

Reaction with Alkyl Halides utilizing N,N'-di-tert-Butoxycarbonylhydroxylamine

A highly efficient and rapid method for synthesizing alkoxyamine hydrochlorides involves the reaction of an alkyl halide with N,N'-di-tert-butoxycarbonylhydroxylamine, often abbreviated as (Boc)₂NOH. nih.govnih.gov This method serves as a powerful alternative to the traditional Gabriel synthesis involving N-hydroxyphthalimide, notably avoiding the use of hazardous hydrazine (B178648) for the deprotection step. nih.gov

In this process, the (Boc)₂NOH is reacted directly with an alkyl bromide. The subsequent treatment of the intermediate with hydrochloric acid accomplishes the deprotection, affording the desired alkoxyamine hydrochloride in high yield. nih.govnih.gov This transformation is valued for its operational simplicity and improved safety profile. nih.gov

Table 2: Synthesis of Alkoxyamine Hydrochlorides using (Boc)₂NOH nih.gov

| Alkyl Bromide | Reaction Time (Deprotection) | Product | Overall Yield |

|---|---|---|---|

| Benzyl Bromide | 20 min | O-Benzylhydroxylamine HCl | 95% |

| 1-Bromobutane | 30 min | O-Butylhydroxylamine HCl | 93% |

| 1-Bromohexane | 30 min | O-Hexylhydroxylamine HCl | 94% |

| 1-Bromododecane | 30 min | O-Dodecylhydroxylamine HCl | 92% |

Oxidation-Based Preparations

Oxidation reactions provide an alternative route to N-hydroxylamines, starting from the corresponding primary amines.

Oxidation of Amines to N-Hydroxylamines

The direct oxidation of primary amines to N-hydroxylamines is a known transformation, though care must be taken to prevent over-oxidation to nitrones or other species. wikipedia.org One common laboratory method involves the use of benzoyl peroxide for this oxidation. wikipedia.org

More recently, metal-free oxidation systems have been developed. A notable example is the use of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in combination with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This system has been shown to be highly efficient for the oxidation of primary and secondary amines under mild conditions, providing access to a diverse range of products. rsc.org The selective hydrogenation of nitroalkanes, such as 1-nitrohexane, over supported palladium catalysts also represents an effective route to N-alkyl hydroxylamines like N-hexylhydroxylamine, with reactions proceeding smoothly at room temperature. researchgate.net

Hypervalent Iodine Mediated Oxidations

Hypervalent iodine reagents have emerged as powerful, environmentally benign oxidants in modern organic synthesis. researchgate.netorganic-chemistry.org Reagents such as (diacetoxyiodo)benzene (PIDA) are frequently employed as alternatives to heavy metal-based oxidants due to their lower toxicity and milder reaction conditions. researchgate.net

While often used for more complex transformations like oxidative rearrangements of amines, the underlying principle of amine oxidation is central. researchgate.net For example, hypervalent iodine reagents have been used to mediate the reaction between carboxylic acids and N,N-dimethylformamide to produce O-aroyl-N,N-dimethylhydroxylamines, which are valuable electrophilic amination reagents. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions at room temperature and demonstrates good functional group compatibility. organic-chemistry.org This reactivity underscores the potential of hypervalent iodine compounds to effect the controlled oxidation of primary amines, such as hexylamine, to the corresponding N-hydroxylamine, often proceeding through an N-haloamine or a related intermediate depending on the specific reagent and conditions.

Advanced Synthetic Strategies for N-Hexylhydroxylamine Hydrochloride

To address the demands of safety, efficiency, and scalability required in industrial settings, advanced synthetic strategies are continuously being developed.

Continuous Flow Synthesis Development and Optimization

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of potentially hazardous compounds or reactions that are highly exothermic. mdpi.comflinders.edu.au These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the potential for straightforward automation and scalability. mdpi.comgoflow.at

Table 3: Optimized Conditions for Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride mdpi.com

| Parameter | Optimal Value |

|---|---|

| Reactant Molar Ratio (Hydroxylamine HCl : Benzyl Chloride) | 1.5 : 1 |

| Reaction Temperature | 60 °C |

| Feed Flow Rate | 1.0 mL/min |

| Residence Time | 20 min |

| Overall Yield | 75% |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in conjunction with traditional chemical reactions to construct complex molecules. This hybrid approach often overcomes challenges faced by purely chemical or purely enzymatic routes, such as low enantioselectivity, the need for harsh reaction conditions, and the requirement for extensive protecting group chemistry. acs.org

For the synthesis of N-alkylhydroxylamines like N-hexylhydroxylamine, chemoenzymatic strategies represent a promising frontier. While specific literature detailing a complete chemoenzymatic route for N-hexylhydroxylamine is sparse, the synthesis of analogous compounds provides a clear blueprint. A common strategy involves the enzymatic reduction of oximes. For instance, hexanal oxime can be reduced to form N-hexylhydroxylamine. The key advantage of using an enzyme, such as an engineered nitroreductase or a specific reductase, for this step is the potential for high stereoselectivity and mild reaction conditions, typically in aqueous buffers. ecust.edu.cnresearchgate.net

Recent advancements in biocatalysis have expanded the toolkit for amine and hydroxylamine synthesis. Key enzyme classes include:

Amine Dehydrogenases (AmDHs): Native AmDHs have shown potential for the biocatalytic synthesis of short aliphatic amines and hydroxylamines. They can achieve high conversion rates and excellent enantiomeric excess (ee) in a single step, offering a significant advantage over conventional methods. frontiersin.org

Transaminases (TAs): These enzymes are widely used for the synthesis of chiral amines. By using hydroxylamine as the amino donor, TAs could potentially be engineered to produce N-substituted hydroxylamines. frontiersin.orgacs.org

Engineered Heme Enzymes: Researchers have successfully engineered a heme enzyme from Pyrobaculum arsenaticum to perform nitrene transfer directly from hydroxylammonium chloride. nih.gov This method enables benzylic C-H primary amination, and its application to aliphatic substrates could pave the way for a highly efficient and atom-economical synthesis of N-alkylhydroxylamines. This biocatalytic approach is particularly noteworthy as it uses an inexpensive commodity chemical and generates water as the only byproduct. nih.gov

The development of these biocatalytic systems underscores the potential for creating efficient and selective chemoenzymatic pathways to N-hexylhydroxylamine and a wide array of related compounds.

| Enzyme Class | Synthetic Application | Advantages | Reference |

|---|---|---|---|

| Nitroreductases | Selective reduction of nitroarenes to aryl hydroxylamines. Potential for reduction of oximes. | High selectivity, controllable reactions. | ecust.edu.cn |

| Amine Dehydrogenases (AmDHs) | Biocatalytic synthesis of short-chain chiral amines and hydroxylamines from ketones. | High conversion rates and enantioselectivity (>99% ee) in a single step. Complements (R)-selective transaminases. | frontiersin.org |

| Transaminases (TAs) | Synthesis of enantiopure propargylic amines and other chiral amines. | High enantiomeric excess, established industrial processes (e.g., BASF's (R)-ABOL 2.0). | frontiersin.orgacs.org |

| Engineered Heme Enzymes (Protoglobin variants) | Nitrene transfer from hydroxylammonium chloride for C-H amination. | Uses inexpensive starting material, low waste (water is the only byproduct), high atom economy. | nih.gov |

Green Chemistry Considerations in N-Hexylhydroxylamine Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The principles of green chemistry provide a framework for developing more sustainable synthetic routes to compounds like N-hexylhydroxylamine.

Key considerations for a green synthesis of N-hexylhydroxylamine include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct amination strategies, particularly those using engineered enzymes that utilize hydroxylamine directly, exhibit excellent atom economy, as they generate minimal waste. nih.gov A patented method for producing hydroxylamine salts from aliphatic ketones, ammonia (B1221849), and hydrogen peroxide also highlights high atom efficiency and recyclability of starting materials. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Biocatalysts (enzymes) are a cornerstone of green chemistry, operating under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media. longdom.org Their high specificity can eliminate the need for protecting groups, further reducing waste and process steps. acs.org For hydroxylamine synthesis, novel nanoporous bimetallic hybrid catalysts have also been developed to facilitate ammoximation, demonstrating an alternative to biocatalysis. google.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or rendered unnecessary. skpharmteco.com Water is the ideal green solvent, and many enzymatic reactions are performed in aqueous environments. organic-chemistry.org When organic solvents are necessary, a shift towards more benign and biodegradable options is preferred over conventional toxic solvents. nih.gov

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org Chemoenzymatic and biocatalytic methods inherently reduce waste by offering high selectivity, which minimizes byproduct formation. longdom.org Processes that allow for the recycling of catalysts and unreacted starting materials, as seen in some modern hydroxylamine salt syntheses, are prime examples of waste prevention in practice. google.com

By integrating these principles, the synthesis of N-hexylhydroxylamine can be shifted towards more economically and environmentally sustainable models, aligning with the broader goals of the modern chemical industry.

| Green Chemistry Principle | Application in N-Hexylhydroxylamine Synthesis | Reference |

|---|---|---|

| Atom Economy | Employing direct amination or reduction pathways that incorporate a high percentage of reactant atoms into the final product. Using NH₂OH for nitrene transfer where H₂O is the sole byproduct. | acs.orgnih.gov |

| Catalysis | Using highly selective biocatalysts (e.g., AmDHs, engineered protoglobin) or heterogeneous catalysts to replace stoichiometric reagents, increase efficiency, and reduce energy consumption. | acs.orgfrontiersin.orgnih.govgoogle.com |

| Safer Solvents | Performing reactions in water, which is non-toxic and environmentally benign, or under solvent-free conditions where possible. | skpharmteco.comorganic-chemistry.orgnih.gov |

| Waste Prevention | Designing syntheses with high selectivity to minimize byproducts. Recycling catalysts and starting materials, such as aliphatic ketones in hydroxylamine salt production. | acs.orggoogle.comlongdom.org |

Mechanistic Investigations of N Hexylhydroxylamine Hydrochloride Reactions

Elucidation of Reaction Pathways

The reactivity of N-hexylhydroxylamine is governed by several competing and sequential pathways, including reductive amination cascades, the formation of highly reactive intermediates, and disproportionation reactions.

The reaction cascade begins with the reductive amination of a ketone or aldehyde. nih.gov This is not a direct substitution but proceeds through the formation of a ketonitrone intermediate, which is then converted to an N,N-disubstituted hydroxylamine (B1172632). nih.govchemrxiv.org This hydroxylamine intermediate subsequently undergoes a migration-selective reductive Stieglitz rearrangement to yield the final amine product. nih.gov

In the context of this cascade, N-hexylhydroxylamine (NHH) has proven to be a crucial reagent. A key challenge in the reductive Stieglitz rearrangement of nonsymmetrical N,N-disubstituted hydroxylamine nitrenoids is controlling the migratory selectivity between the different substituents. nih.gov Researchers hypothesized and demonstrated that using NHH could effectively address this challenge, allowing for controlled and selective C-C bond amination. nih.gov This method has been successfully applied to the late-stage C-C amination of complex molecules and the synthesis of diverse isomeric amines from a single precursor. acs.orgnih.govchemrxiv.org

Table 1: Borane-Mediated C–C Reductive Amination Optimization This table summarizes the optimization of reaction conditions for the C–C reductive amination of 1-indanone (B140024) using different N-substituted hydroxylamines.

| Entry | N-Hydroxylamine | Temperature (°C) | Yield of 3a(Ph) (%) | Yield of Side Products (%) |

| 1 | N-phenyl hydroxylamine (NPH) | 100 | 4 | - |

| 5 | N-phenyl hydroxylamine (NPH) | 23 | 47 | 27 (aniline product 3b(Ph)) |

| 6 | N-benzyl hydroxylamine (NBH) | 100 | 38 | Significant indane side product |

| 10 | N-benzyl hydroxylamine (NBH) | 75 | 79 | Minimal |

Data sourced from Sarpong, R. et al. nih.gov

Nitrenoid intermediates, which are reactive species containing a nitrogen atom with a lone pair and a leaving group, are central to the reactivity of hydroxylamine derivatives. researchgate.netresearchgate.net In borane-mediated reactions, in situ generated N,N-disubstituted hydroxylamine nitrenoids are key intermediates that facilitate the reductive Stieglitz rearrangement cascade. researchgate.netnih.govacs.org The generation of these O-bissiloxonium hydroxylamine nitrenoids under reductive amination conditions triggers the subsequent rearrangement to form saturated tertiary amines. nih.gov

The control over the migratory selectivity of these nitrenoid intermediates is a significant synthetic challenge. nih.gov The use of N-hexylhydroxylamine was specifically investigated to direct this selectivity, preventing the formation of isomeric product mixtures that can arise from the rearrangement of pseudosymmetric N,N-dibenzyl hydroxylamine nitrenoids. nih.gov

Transition metal catalysis also leverages the formation of nitrenoid intermediates from hydroxylamine derivatives. researchgate.netresearchgate.net Metals such as rhodium and iron can activate hydroxylamines to form putative metal-nitrenoid species. researchgate.net These intermediates are implicated in various transformations, including C-H amination and olefin aziridination, highlighting the versatility of hydroxylamines as nitrene precursors. researchgate.netresearchgate.net

Mechanistic studies suggest that disproportionation in Lewis or Brønsted-acidic media proceeds through the formation of a nitrenoid or nitrenium intermediate. nih.gov This intermediate can then decompose to form species like nitrosobenzene (B162901) and aniline (B41778). The resulting aniline can then participate in a traditional reductive amination of a carbonyl C=O bond, leading to undesired byproducts. nih.govchemrxiv.org

The disproportionation of N-alkylhydroxylamines can also be catalyzed by transition metals. For instance, in the presence of the pentacyanoferrate(II) complex, N-methylhydroxylamine and N,N-dimethylhydroxylamine catalytically disproportionate into the corresponding alkylamines and various oxidation products. nih.gov The proposed mechanism involves an initial coordination of the hydroxylamine to the iron center, followed by the formation of free aminyl and nitroxide radicals. nih.gov

Catalytic Systems and Their Mechanistic Roles

The transformation of N-hexylhydroxylamine and its derivatives is heavily reliant on the choice of catalytic system. Both borane-based catalysts and transition metal complexes have been employed, each with distinct mechanistic roles and associated challenges.

Borane catalysts, particularly the highly Lewis-acidic tris(pentafluorophenyl)borane (B72294) (BCF), have been instrumental in developing novel reductive amination reactions involving hydroxylamines. nih.govchemrxiv.org These catalysts activate carbonyls and facilitate the entire reductive amination/Stieglitz rearrangement cascade. nih.govresearchgate.net

However, this catalytic system faces several challenges. A primary issue is catalyst deactivation. Water, which is a stoichiometric byproduct of the initial condensation step, can react with the BCF catalyst to form a strongly Brønsted-acidic oxonium-borate species. nih.gov This species can be irreversibly deprotonated by a base, leading to a catalytically inactive hydroxy-borate complex, effectively killing the catalyst. nih.govchemrxiv.org Researchers found that conducting the reaction at elevated temperatures (e.g., 100 °C) can make this deprotonation reversible, rescuing the catalytic cycle. nih.gov

Another significant challenge is minimizing the aforementioned disproportionation of the hydroxylamine nitrogen source, which is also promoted by the acidic conditions of the reaction. nih.govnih.govresearchgate.net Careful optimization of reaction parameters, including temperature, catalyst loading, and the specific hydroxylamine used (e.g., N-benzylhydroxylamine vs. N-phenylhydroxylamine), is crucial to favor the desired C-C amination pathway over disproportionation and traditional C=O amination. nih.gov

Table 2: Key Challenges in Borane-Mediated Hydroxylamine Reactions

| Challenge | Description | Mechanistic Implication | Mitigation Strategy |

| Catalyst Deactivation | Water byproduct forms an oxonium-borate which is irreversibly deprotonated by a base. nih.gov | Formation of an inactive hydroxy-borate complex, halting the catalytic cycle. nih.govchemrxiv.org | Running the reaction at higher temperatures to render the deprotonation reversible. nih.gov |

| Hydroxylamine Disproportionation | Lewis/Brønsted acid-catalyzed decomposition of N-arylhydroxylamines. nih.govchemrxiv.org | Formation of nitroso compounds and amines, the latter leading to undesired C=O reductive amination products. nih.gov | Optimization of temperature and choice of hydroxylamine substrate. nih.gov |

| Migratory Selectivity | Lack of control in the rearrangement of non-symmetric N,N-disubstituted hydroxylamine nitrenoids. nih.gov | Formation of a mixture of isomeric amine products. nih.gov | Use of specific N-substituents, such as hexyl, to direct the rearrangement. nih.gov |

Transition metals offer a complementary platform for activating hydroxylamines. rsc.org The inherent weakness of the N-O bond in hydroxylamine derivatives makes them excellent substrates for transition metal-catalyzed reactions, as this bond is readily cleaved. rsc.org In many cases, hydroxylamine derivatives can serve as "internal oxidants," where they function as both a reactant and an oxidant, obviating the need for external oxidants and leading to high reactivity and selectivity. rsc.org

A variety of transition metals, including palladium, copper, iron, and rhodium, have been used to catalyze reactions such as C-H functionalization, amination, and aziridination. researchgate.netrsc.orgresearchgate.net For example, palladium catalysts are used in intramolecular aza-Heck cyclizations, while copper catalysts are employed in aminations using ketone oximes as internal oxidants. rsc.org

Mechanistic investigations point to the formation of metal-nitrenoid intermediates as a common feature in these transformations. researchgate.netresearchgate.net In iron-catalyzed C-H amination, for instance, an iron-nitrene intermediate is proposed to mediate the reaction via a Hydrogen Atom Abstraction/Radical Recombination mechanism. researchgate.net Similarly, iron complexes can catalyze the disproportionation of N-alkylhydroxylamines. nih.gov The process is believed to start with the coordination of the hydroxylamine to the iron(II) center, which can occur through either the nitrogen or oxygen atom, followed by electron transfer to generate iron(III) and radical intermediates. nih.gov

Redox Chemistry of N-Hexylhydroxylamine Systems

The redox chemistry of N-hexylhydroxylamine and its hydrochloride salt involves both oxidation and reduction reactions, which are crucial in various synthetic pathways. These transformations typically center on the nitrogen atom, which can be oxidized to form species like nitrosoalkanes and nitrones, or can be the product of the reduction of nitroalkanes.

Oxidation Kinetics and Stoichiometry

The oxidation of N-alkylhydroxylamines, including N-hexylhydroxylamine, is a key transformation that typically yields nitrones or nitroso compounds. The specific product often depends on the substitution pattern of the hydroxylamine and the choice of oxidant.

The direct oxidation of N,N-disubstituted hydroxylamines is one of the most straightforward methods to synthesize nitrones, which are valuable intermediates in organic synthesis. nih.govchimia.ch This transformation often requires stoichiometric oxidizing agents and can be compared to the oxidation of secondary alcohols to ketones. chimia.ch A variety of reagents have been employed for this purpose, including manganese dioxide (MnO₂), sodium hypochlorite (B82951) (NaOCl), and mercuric oxide (HgO). chimia.ch

Kinetic studies on the oxidation of N-alkylhydroxylamines provide insight into the reaction mechanisms. For instance, the anodic oxidation of several N-alkylhydroxylamines at a glassy-carbon electrode showed that the reaction consumes two electrons per molecule. jst.go.jp This process leads to the formation of the corresponding nitroso compounds from primary N-alkylhydroxylamines. jst.go.jp

The choice of oxidant and reaction conditions significantly influences the reaction's regioselectivity and yield. When unsymmetrical N,N-disubstituted hydroxylamines are oxidized, a mixture of regioisomeric nitrones can be formed. nih.govchimia.ch The ratio of these products is highly dependent on the steric and electronic nature of the substituents and the oxidizing agent used.

Table 1: Oxidation of an Unsymmetric N,N-Disubstituted Hydroxylamine with Various Reagents chimia.ch

| Oxidant | Product Ratio (Nitrones 11:12) | Overall Yield |

| Mercuric Oxide (HgO) | 9 : 1 | 90% |

| Sodium Hypochlorite (NaOCl) | 5 : 1 | 68% |

| Manganese Dioxide (MnO₂) | 7 : 1 | 85% |

The mechanism for the oxidation of hydroxylamines to nitrones using N-t-butylbenzenesulfinimidoyl chloride has been proposed to proceed through a six-membered cyclic transition state, involving an intramolecular proton transfer. arkat-usa.org Kinetic studies involving the formation of a bicyclic isoxazolidine (B1194047) from an N-allylglyoxylamide and an N-alkylhydroxylamine revealed that the formation of the nitrone intermediate is the rate-limiting step. chemrxiv.org The reaction was found to be first-order in the aldehyde and a catalyst (5-methoxyanthranilic acid) but zero-order in the N-alkylhydroxylamine, which is consistent with a rate-limiting aniline-imine formation followed by rapid nitrone formation. chemrxiv.org

Reduction Kinetics and Pathways

The reduction of N-hexylhydroxylamine leads to the formation of the corresponding primary amine, hexylamine (B90201). Conversely, a primary pathway to synthesize N-hexylhydroxylamine is through the selective reduction of its nitroalkane precursor, 1-nitrohexane (B14973).

The catalytic hydrogenation of nitroalkanes is a well-established method for producing N-alkylhydroxylamines. thieme-connect.de The reaction proceeds in a stepwise manner, first reducing the nitroalkane to a nitrosoalkane, which is then rapidly converted to the hydroxylamine. thieme-connect.demdpi.com Further reduction yields the primary amine. mdpi.comlkouniv.ac.in The main challenge in this process is achieving high selectivity for the hydroxylamine intermediate, as the reaction can easily proceed to the thermodynamically stable amine. mdpi.comresearchgate.net

Reaction Pathway for Nitroalkane Reduction: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitroalkane) → (Nitrosoalkane) → (N-Alkylhydroxylamine) → (Primary Amine)

Studies have shown that palladium-based catalysts are particularly effective for the selective hydrogenation of nitroalkanes to N-alkylhydroxylamines. thieme-connect.deresearchgate.net For example, the reduction of 1-nitrohexane to N-hexylhydroxylamine has been achieved in high yields using supported palladium catalysts at room temperature under a hydrogen atmosphere, notably without the need for additives or inhibitors that are often required for aromatic nitro compounds. thieme-connect.deresearchgate.net

Table 2: Catalytic Hydrogenation of 1-Nitrohexane to N-Hexylhydroxylamine thieme-connect.de

| Catalyst | Support | Yield (NMR) |

| 5 wt% Pd | Silica (B1680970) (Escat 1351) | 89–94% |

| 5 wt% Pd | Silica (TMPS-10) | >95% |

The kinetics of this reduction are influenced by several factors, including the catalyst, support, and reaction temperature. researchgate.net Controlling the temperature is a key factor in achieving high selectivity for the hydroxylamine. researchgate.net

Another reduction pathway involves using zinc dust in the presence of ammonium (B1175870) chloride in a neutral medium. lkouniv.ac.in This method is also effective for converting nitroalkanes to N-alkylhydroxylamines. lkouniv.ac.indeogiricollege.org When reducing agents like stannous chloride and hydrochloric acid are used, a mixture of the N-alkylhydroxylamine and the corresponding oxime may be formed. lkouniv.ac.indeogiricollege.org

The subsequent reduction of N-hexylhydroxylamine itself to hexylamine can be accomplished via catalytic hydrogenation. For instance, N-methyl, N-5-hexenylhydroxylamine was quantitatively hydrogenated to N-methyl, N-hexylhydroxylamine using a palladium on calcium carbonate catalyst. mit.edu This demonstrates that the N-OH bond can be reduced under standard hydrogenation conditions that also reduce carbon-carbon double bonds.

Applications of N Hexylhydroxylamine Hydrochloride in Advanced Organic Synthesis

Versatile Reagent in Carbonyl Compound Derivatization

N-Hexylhydroxylamine hydrochloride serves as an important nucleophile in reactions with carbonyl-containing compounds, providing access to a range of synthetically useful derivatives.

The reaction of this compound with aldehydes and ketones provides a straightforward route to N-hexyl oximes. nanobioletters.comnih.gov This condensation reaction is typically carried out in the presence of a mild base to liberate the free N-hexylhydroxylamine, which then readily attacks the carbonyl carbon. nanobioletters.com The resulting N-hexyl oximes are stable, often crystalline, compounds that have significant applications in organic synthesis. nanobioletters.comCurrent time information in Bangalore, IN.

Oximes are valuable intermediates for the synthesis of other nitrogen-containing functional groups. Current time information in Bangalore, IN.clockss.org For instance, they can be reduced to form primary amines or undergo the Beckmann rearrangement to yield amides. hilarispublisher.com The presence of the hexyl group on the nitrogen atom can influence the reactivity and solubility of these oxime derivatives, making them amenable to a broader range of reaction conditions and subsequent transformations. The formation of oximes from carbonyl compounds is a highly efficient method for their characterization and purification. nanobioletters.comnih.gov

| Entry | Carbonyl Compound | Base | Solvent | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | Pyridine | Ethanol | N-Hexylbenzaldoxime | >90 |

| 2 | Acetophenone | Sodium Acetate | Aqueous Ethanol | N-Hexylacetophenone Oxime | ~85-95 |

| 3 | Cyclohexanone | Bismuth(III) Oxide | Solvent-free | N-Hexylcyclohexanone Oxime | High |

This table presents illustrative data for the synthesis of N-hexyl oximes based on general methods for oxime formation. nanobioletters.comnih.govijnrd.orgorganic-chemistry.org

This compound is a key reagent in the synthesis of N-hexyl hydroxamic acids. These compounds can be prepared through the reaction of N-hexylhydroxylamine with various carboxylic acid derivatives, such as acyl chlorides, esters, or the carboxylic acids themselves when activated with a coupling agent. youtube.comnih.gov The reaction typically involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon of the carboxylic acid derivative. youtube.com

Hydroxamic acids and their derivatives are of significant interest in medicinal chemistry due to their ability to chelate metal ions. youtube.commdpi.com This property has led to their investigation and use as inhibitors for a variety of metalloenzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. youtube.commdpi.com The N-hexyl substituent can modulate the lipophilicity and pharmacokinetic properties of the resulting hydroxamic acid, potentially enhancing its therapeutic efficacy.

| Entry | Carboxylic Acid Derivative | Coupling Agent/Base | Solvent | Product |

| 1 | Octanoyl Chloride | Pyridine | Dichloromethane | N-Hexyloctanohydroxamic Acid |

| 2 | Methyl Benzoate | Sodium Hydroxide | Methanol (B129727) | N-Hexylbenzohydroxamic Acid |

| 3 | Phenylacetic Acid | Ethyl Chloroformate | Neutral pH | N-Hexyl-2-phenylacetohydroxamic Acid |

This table illustrates general synthetic routes to N-hexyl hydroxamic acids based on established methods for hydroxamic acid synthesis. youtube.comnih.govmdpi.comresearchgate.net

Role in C-C Bond Functionalization

Recent research has highlighted the utility of N-hexylhydroxylamine, derived from its hydrochloride salt, in novel carbon-carbon bond functionalization reactions, enabling the insertion of nitrogen into hydrocarbon frameworks.

N-Hexylhydroxylamine has been successfully employed in the formal insertion of a nitrogen atom into both C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. This transformation is part of a two-step sequence that involves an initial C-H oxidation followed by a reductive amination of the resulting carbonyl C-C bond. This method provides a powerful strategy for the synthesis of valuable linear and cyclic tertiary amines. The direct functionalization of unstrained C-C σ-bonds is a significant challenge in organic chemistry, and this approach offers a modular and effective solution.

In the context of reductive amination reactions that proceed through a reductive Stieglitz rearrangement, N-hexylhydroxylamine has been shown to impart excellent migratory selectivity. When non-symmetric N,N-disubstituted hydroxylamine nitrenoid intermediates are formed, the N-hexyl group directs the migration of the other substituent, leading to the desired C-C amination products in good to moderate yields and as single isomers. This control over migratory selectivity is crucial for the synthesis of complex amines with a high degree of predictability.

Precursor for Heterocyclic Compound Synthesis

This compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgresearchgate.netdiva-portal.org

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy for the construction of five-membered heterocycles. nanobioletters.comnih.gov For example, the condensation with a 1,3-diketone can lead to the formation of an N-hexyl-substituted isoxazole. nanobioletters.comyoutube.com Similarly, reaction with appropriate precursors can yield N-hexyl-substituted pyrazoles. mdpi.comnih.gov The N-hexyl group can influence the physical and biological properties of the resulting heterocyclic compounds.

| Entry | Precursor 1 | Precursor 2 | Heterocyclic Product |

| 1 | N-Hexylhydroxylamine HCl | 1,3-Diketone | N-Hexyl Isoxazole |

| 2 | N-Hexylhydroxylamine HCl | β-Ketoester | N-Hexyl Isoxazolone |

| 3 | N-Hexylhydroxylamine HCl | Hydrazine (B178648) & 1,3-Diketone | N-Hexyl Pyrazole (via intermediate) |

This table provides a generalized overview of the synthesis of N-hexyl substituted heterocycles based on common synthetic methodologies. nanobioletters.comnih.govmdpi.comnih.gov

Generation of N-Benzyl Nitrones for Isoxazoline (B3343090) Frameworks via 1,3-Dipolar Cycloaddition

N-benzylhydroxylamine, often derived from its hydrochloride salt, is a key precursor in the synthesis of N-benzyl nitrones. These nitrones are crucial intermediates for constructing isoxazoline frameworks through 1,3-dipolar cycloaddition reactions. mdpi.com This type of reaction is a powerful tool for creating five-membered heterocycles with high regio- and stereoselectivity. mdpi.comwikipedia.orgorganic-chemistry.org

The process involves the condensation of N-benzylhydroxylamine with an aldehyde or ketone to form the corresponding N-benzyl nitrone. mdpi.com This nitrone then acts as a 1,3-dipole in a cycloaddition reaction with a dipolarophile, typically an alkene, to yield the isoxazoline ring system. mdpi.comwikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted isoxazolines, which are important scaffolds in medicinal chemistry. mdpi.comgoogle.com For instance, this strategy has been employed in the synthesis of key intermediates for novel anti-platelet agents. google.com

The 1,3-dipolar cycloaddition reaction is a concerted, pericyclic reaction, meaning it proceeds in a single step with a cyclic transition state. organic-chemistry.org This concerted nature often leads to a high degree of stereospecificity, where the stereochemistry of the starting materials directly influences the stereochemistry of the product. wikipedia.org

Synthesis of Azoldones and Beta-Amino Acids

N-benzylhydroxylamine hydrochloride is also instrumental in the synthesis of azoldones and β-amino acids. Azoldones are generated through a Michael addition and subsequent cyclization of N-benzylhydroxylamine with unsaturated esters. mdpi.com These azoldones can then be further transformed, for example, by hydrogenation, to produce β-amino acids. mdpi.com

β-amino acids are valuable building blocks in medicinal chemistry and drug development due to their presence in various bioactive molecules and their ability to form stable secondary structures in peptides. hilarispublisher.commdpi.com The synthesis of β-amino acids often involves the creation of carbon-carbon or carbon-nitrogen bonds, and various catalytic asymmetric methods have been developed to control their stereochemistry. hilarispublisher.comorganic-chemistry.org

One approach to synthesizing β-amino acids involves the use of N-protected imines, which can be generated from aldehydes and amines. hilarispublisher.com The subsequent addition of a nucleophile, such as a silyl (B83357) enol ether in a Mannich-type reaction, leads to the formation of the β-amino acid backbone. organic-chemistry.org

Contributions to Complex Molecule Construction

The utility of this compound and related hydroxylamines extends to the construction of complex molecular architectures, enabling diversity-oriented synthesis, late-stage functionalization, and the orthogonal labeling of biomolecules.

Diversity-Oriented Synthesis of Isomeric Amines

Diversity-oriented synthesis (DOS) is a strategy that aims to create a wide range of structurally diverse molecules from a common starting material. nih.govscispace.comunits.it This approach is valuable for exploring chemical space and identifying new bioactive compounds. nih.gov A recently developed method showcases the power of this strategy by enabling the synthesis of isomeric amines from a single precursor through a reductive amination of C–C bonds. chemrxiv.orgnih.gov This contrasts with traditional reductive amination, which targets the C=O bond of carbonyls. chemrxiv.org

This novel C–C reductive amination allows for the formal insertion of a nitrogen atom into the carbon framework of a molecule, providing access to a diverse set of amine isomers that would otherwise be difficult to synthesize. chemrxiv.orgnih.gov This method has been applied to the late-stage functionalization of complex molecules and the synthesis of diverse amine libraries. chemrxiv.orgnih.gov

Late-Stage C-C Amination Strategies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov This is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogs of a lead compound. nih.govdtu.dk The reductive amination of C–C bonds provides a powerful tool for late-stage C–C amination. chemrxiv.orgnih.gov

This method has been successfully applied to the site-selective amination of complex molecules, demonstrating its potential for modifying bioactive compounds. chemrxiv.orgnih.gov The ability to directly functionalize C–C bonds offers a complementary approach to traditional C–H activation strategies. dtu.dk

Orthogonal Labeling of Biomolecules and Materials Surfaces

Orthogonal labeling involves the use of multiple, mutually compatible chemical reactions to selectively modify different components of a complex system, such as a cell or a material. mdpi.comnih.govresearchgate.net This requires a set of bioorthogonal reactions that proceed with high efficiency and selectivity without interfering with each other or with biological processes. nih.govresearchgate.net

Hydroxylamine derivatives can participate in bioorthogonal reactions. For instance, the reaction of hydroxylamines with aldehydes or ketones to form oximes is a well-established bioorthogonal ligation. Furthermore, the development of mutually orthogonal bioorthogonal reactions, such as the combination of strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, allows for the simultaneous labeling of multiple biomolecules. mdpi.comnih.gov The search for new orthogonal reaction pairs is an active area of research, with the goal of expanding the toolbox for chemical biologists to study complex biological systems. nih.govd-nb.info

Analytical and Spectroscopic Characterization Techniques for N Hexylhydroxylamine Hydrochloride

Chromatographic Methodologies

Chromatography is a cornerstone for assessing the purity and quantity of N-hexylhydroxylamine hydrochloride. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity assessment of this compound by HPLC presents a challenge due to its lack of a significant chromophore, which makes detection by standard UV-Vis detectors inefficient. Direct analysis is possible using universal detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors, but these are less common. A more prevalent approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the molecule, a strategy discussed in section 6.2.1.

When direct analysis is performed, a reversed-phase HPLC method is typically used. The separation is generally achieved on a C18 or C8 stationary phase. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Acidic conditions, often achieved by adding formic acid or using a phosphate (B84403) buffer at low pH, are necessary to ensure the analyte is in its protonated form, which improves peak shape and retention on reversed-phase columns.

Table 1: Typical HPLC Parameters for Purity Assessment of N-Hexylhydroxylamine This table presents a hypothetical set of parameters for the direct analysis of N-hexylhydroxylamine, as specific methods for the underivatized compound are not widely published. These parameters are based on methods for similar short-chain alkylamines.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) or ELSD |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification and structural confirmation of this compound. nih.gov This technique is particularly valuable for analyzing the compound at low levels in complex matrices. nih.govresearchgate.net The chromatographic separation is similar to that used in HPLC, but the detection method is far more powerful.

In LC-MS/MS, the analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ of N-hexylhydroxylamine (m/z 118.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. nih.gov

Structural elucidation is aided by analyzing the fragmentation pattern. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.

Table 2: Illustrative LC-MS/MS Parameters for N-Hexylhydroxylamine Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 118.1 |

| Product Ion 1 (Q3) | m/z 100.1 (Loss of H₂O) |

| Product Ion 2 (Q3) | m/z 83.1 (Loss of H₂O + NH₃) |

| Collision Energy | Optimized for specific instrument (e.g., 10-25 eV) |

| Dwell Time | 100 ms |

Derivatization Strategies for Analytical Enhancement

Pre-Column Derivatization for HPLC-UV Detection

To enable sensitive detection by common HPLC-UV systems, N-hexylhydroxylamine can be reacted with a derivatizing agent that introduces a strong chromophore into the molecule. nih.gov A widely used reaction for hydroxylamines is condensation with an aldehyde or ketone to form an oxime. biomedgrid.com

For instance, reacting N-hexylhydroxylamine with benzaldehyde (B42025) in a buffered solution yields N-hexylbenzaldoxime. biomedgrid.com This derivative possesses a phenyl group, which absorbs strongly in the UV region (around 254 nm), allowing for quantification at much lower levels than the parent compound. humanjournals.com The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. biomedgrid.com

Table 3: Common Derivatization Reagents for Amines/Hydroxylamines for HPLC-UV/Fluorescence Detection

| Reagent | Functional Group Targeted | Derivative | Detection Method |

| Benzaldehyde | Hydroxylamine (B1172632) | Oxime | UV (approx. 254 nm) biomedgrid.com |

| Dansyl Chloride | Primary/Secondary Amines | Dansyl Sulfonamide | Fluorescence (Ex: ~340 nm, Em: ~525 nm) nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines (with thiol) | Isoindole | Fluorescence (Ex: ~340 nm, Em: ~455 nm) mdpi.com |

| Fluorescamine | Primary Amines | Pyrrolinone | Fluorescence (Ex: ~390 nm, Em: ~475 nm) |

H/D-Labeled Hydroxylamine Reagents for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification. This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte to the sample to serve as an internal standard. nih.gov For N-hexylhydroxylamine, this could be a deuterium-labeled (e.g., N-hexylhydroxylamine-d₂) or ¹⁵N-labeled analog. nii.ac.jp

Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation, chromatographic retention, and ionization efficiency. mdpi.com The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. This approach provides high precision and accuracy, minimizing matrix effects that can interfere with quantification in complex samples. nih.gov

Table 4: Mass-to-Charge Ratios (m/z) of Labeled N-Hexylhydroxylamine for IDMS

| Compound | Label Position | Precursor Ion [M+H]⁺ (m/z) | Mass Shift |

| N-Hexylhydroxylamine | Unlabeled | 118.1 | - |

| N-Hexylhydroxylamine-d₂ | On hexyl chain (e.g., C1) | 120.1 | +2 |

| N-Hexylhydroxylamine-¹⁵N | Nitrogen atom | 119.1 | +1 |

Spectroscopic Analysis

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural confirmation and characterization of this compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound provides information about its functional groups. As a hydrochloride salt, the amine group will be protonated (-NH₂OH⁺). Key absorption bands are expected for O-H, N-H, C-H, and N-O bonds. The spectrum for the related compound N,N-di-n-hexylhydroxylamine shows broad bands for O-H stretching around 3200-3570 cm⁻¹, alkane C-H stretching near 2920-2820 cm⁻¹, and C-H bending at 1440 cm⁻¹. google.com Similar absorptions would be expected for this compound, with additional prominent broad bands corresponding to the N-H stretches of the ammonium (B1175870) salt.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (very broad) | N⁺-H stretch | Ammonium salt |

| ~3300 (broad) | O-H stretch | Hydroxyl |

| 2955, 2925, 2855 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1600-1500 | N⁺-H bend | Ammonium salt |

| 1465 | C-H bend | Alkyl (CH₂) |

| ~1050 | N-O stretch | Hydroxylamine |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to determine the proton environment in the molecule. For N-hexylhydroxylamine, the spectrum would show characteristic signals for the hexyl chain protons. Based on data for a similar structure, O-benzyl-N-hexylhydroxylamine, the hexyl group protons would appear as a triplet for the terminal methyl group around 0.9 ppm, a series of multiplets for the four methylene (B1212753) groups between 1.3 and 1.5 ppm, and a triplet for the methylene group adjacent to the nitrogen atom at a more downfield position, around 2.9 ppm. clockss.org The protons on the nitrogen and oxygen atoms (NH₂⁺ and OH) are exchangeable and would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 6: Predicted ¹H NMR Chemical Shifts for this compound (in a suitable solvent like D₂O or DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₄ (hexyl) | ~1.3-1.6 | Multiplet | 8H |

| N-CH₂ (hexyl) | ~2.9-3.1 | Triplet | 2H |

| -OH, -NH₂⁺ | Variable (e.g., 4-8) | Broad Singlet | 3H |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the hexyl chain and those attached to the nitrogen and oxygen atoms. The terminal methyl (CH₃) group of the hexyl chain would appear as a triplet, while the adjacent methylene (CH₂) group would be a sextet. The other methylene groups along the chain would exhibit complex multiplets. The protons on the nitrogen and oxygen (N-H and O-H) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. Six distinct signals would be expected for the hexyl chain carbons. The carbon atom bonded directly to the nitrogen (C1) would be the most deshielded and appear at the highest chemical shift among the aliphatic carbons.

While specific spectral data for this compound is not widely published, data from related compounds, such as N,N-di-n-hexylhydroxylamine, can provide comparative insights. For instance, in a related synthesis, the formation of N,N-di-n-hexylhydroxylamine was confirmed using 90 MHz ¹H NMR. General principles of nitrogen NMR show that the signal characteristics are highly dependent on the molecular symmetry and size.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C6) | ~0.9 | Triplet (t) | 3H |

| (CH₂)₄ (C2-C5) | ~1.3-1.6 | Multiplet (m) | 8H |

| N-CH₂ (C1) | ~2.8-3.2 | Triplet (t) | 2H |

| NH-OH | Variable | Broad Singlet (br s) | 2H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C6 (CH₃) | ~14 |

| C5 | ~22 |

| C4 | ~26 |

| C3 | ~29 |

| C2 | ~31 |

| C1 (N-CH₂) | ~55-60 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Electrochemical Methods for Reaction Monitoring and Characterization

Electrochemical techniques are highly valuable for studying the redox chemistry of this compound, enabling the determination of kinetic parameters and fundamental properties like redox potential.

Determination of Kinetic Parameters in Redox Reactions

The kinetics of redox reactions involving hydroxylamine derivatives can be investigated to understand reaction mechanisms and rates. The rate constant (k), reaction order, and activation energy (Ea) are key parameters that can be determined.

For example, a study on the reduction of neptunium (B1219326) (Np(V)) by the parent compound, hydroxylamine hydrochloride (HAHCl), found the reaction to have pseudo-first-order kinetics with respect to HAHCl. The rate constants were determined at various temperatures and concentrations, with experimental values for k ranging from 0.0029 min⁻¹ (at 40°C, 3 M HAHCl) to 0.039 min⁻¹ (at 60°C, 7.2 M HAHCl). From these temperature-dependent rate constants, the activation energy (Ea) for the reaction was calculated to be 72 ± 10 kJ/mol. Another study on the redox reaction between hydroxylamine hydrochloride and bromate (B103136) ions in an acidic medium also highlighted the importance of kinetics in understanding the reaction mechanism.

While this data pertains to the unsubstituted hydroxylamine hydrochloride, the methodologies are directly applicable to studying the N-hexyl derivative. The presence of the hexyl group may introduce steric hindrance or electronic effects that could alter the kinetic parameters, a hypothesis that would require experimental verification.

Table 4: Kinetic Parameters for the Reduction of Np(V) by Hydroxylamine Hydrochloride (HAHCl) in 1 M HCl

| Parameter | Condition | Value |

|---|---|---|

| Reaction Order | With respect to HAHCl | Pseudo-first-order |

| Rate Constant (k) | 40°C, 3 M HAHCl | 0.0029 min⁻¹ |

| Rate Constant (k) | 60°C, 7.2 M HAHCl | 0.039 min⁻¹ |

Voltammetric Approaches for Redox Potential Characterization

Voltammetry, particularly cyclic voltammetry (CV), is a powerful technique for characterizing the redox potential of electroactive species. It provides information on the potentials at which oxidation and reduction occur and can indicate the reversibility of the redox process.

For many redox systems, the reaction is electrochemically irreversible, meaning the standard redox potential cannot be determined simply from the average of the anodic and cathodic peak potentials. In such cases, alternative potentials, like the half-wave potential (E₁/₂) or inflection-point potentials, provide the best estimates.

A study on the voltammetric determination of hydroxylamine (HX) at a modified carbon paste electrode demonstrated that the oxidation is catalytic and occurs at a potential about 800 mV less positive than at an unmodified electrode. Using electrochemical approaches, kinetic parameters such as the electron transfer coefficient (α = 0.47) and the rate constant for the chemical reaction (kh = 2.454 × 10³ M⁻¹ s⁻¹) were determined.

Applying these techniques to this compound would allow for the determination of its specific redox potential. The potential would likely differ from that of unsubstituted hydroxylamine due to the electron-donating nature of the hexyl group, which could make oxidation easier (occur at a less positive potential).

Table 5: Electrochemical Parameters for Hydroxylamine (HX) Oxidation at a Modified Electrode

| Parameter | Description | Value |

|---|---|---|

| α | Electron Transfer Coefficient | 0.47 |

Computational and Theoretical Chemistry of N Hexylhydroxylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling the behavior of N-hexylhydroxylamine systems, providing a detailed picture of electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of hydroxylamine (B1172632) systems due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and properties derived from the electron density, such as electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

For the hydroxylamine functional group, DFT methods like B3LYP and MPW1K have been shown to provide accurate geometric parameters when compared with experimental data. researchgate.net These calculations are critical for understanding how the hexyl group in N-hexylhydroxylamine influences the geometry of the C-N-O backbone and the rotational barriers around these bonds.

DFT is also extensively used to explore reaction mechanisms. For instance, studies on the reaction of amines with oxidizing agents like peroxynitrite to form N-hydroxylamines have utilized DFT to map out the reaction pathways and identify the predominant mechanisms. researchgate.net The calculations indicate that the hydroxylation of secondary amines, analogous to the formation of N-hexylhydroxylamine, can proceed via a non-radical, two-electron oxidation pathway. researchgate.net The insights from these models are directly applicable to understanding the reactivity of N-hexylhydroxylamine in similar chemical environments.

Table 1: Comparison of Calculated and Experimental Geometries for trans-Hydroxylamine This table illustrates the accuracy of different computational methods in predicting the structure of the core hydroxylamine functional group, which is central to N-hexylhydroxylamine.

| Parameter | B3LYP/BSI researchgate.net | MPW1K/BSII researchgate.net | Experimental researchgate.net |

|---|---|---|---|

| r(N-O) (Å) | 1.46 | 1.44 | 1.45 |

| r(N-H) (Å) | 1.02 | 1.02 | 1.02 |

| r(O-H) (Å) | 0.97 | 0.96 | 0.96 |

| ∠(H-N-O) (°) | 103.3 | 104.0 | 103.2 |

| ∠(N-O-H) (°) | 103.1 | 103.6 | 103.1 |

| ∠(H-N-H) (°) | 103.9 | 102.8 | 107.1 |

For high-accuracy thermochemical data, such as reaction enthalpies and activation energies, sophisticated ab initio methods are often employed. Methods like the Complete Basis Set (CBS-QB3) and G2 theory provide energies that approach experimental accuracy. jes.or.jpacs.org These calculations have been instrumental in determining the stability of hydroxylamine and its isomers, as well as the energy barriers for its decomposition. jes.or.jpacs.org

For example, the unimolecular decomposition of hydroxylamine has been shown through high-level ab initio calculations to have high energy barriers, making it unlikely under normal conditions. acs.org Instead, bimolecular pathways are often more favorable. The activation barrier for the bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide was calculated to be around 25 kcal/mol in the gas phase, a value that significantly decreases in aqueous solution. acs.org These findings are crucial for predicting the stability and storage requirements for N-alkylhydroxylamines like N-hexylhydroxylamine.

Reaction Pathway Analysis and Transition State Modeling

Understanding the transformation of N-hexylhydroxylamine requires detailed analysis of potential reaction pathways and the structures of the associated transition states.

Computational modeling is essential for elucidating the complex energy landscapes of hydroxylamine reactions. Theoretical studies have mapped the potential energy surfaces for various transformations, including formation, isomerization, and decomposition. The formation of N-hydroxylamines through the reverse Cope elimination, which involves the addition of the N-O-H group to an alkene, has been studied computationally. nih.gov These calculations predict the activation energies for different modes of cyclization, showing a preference for specific ring sizes based on tether length and strain in the transition state. nih.gov

The energetics of bimolecular reactions of hydroxylamine have also been investigated, revealing complex pathways involving multiple transition states and intermediates. jes.or.jp For instance, one decomposition pathway involves the cleavage of the N-O bond in one hydroxylamine molecule, which then reacts with a second molecule, leading ultimately to products like HNO and H₂O with a calculated energy barrier of 165 kJ/mol. jes.or.jp

Table 2: Calculated Activation Barriers for Selected Hydroxylamine Reactions This table presents computationally derived energy barriers for different reaction types involving the hydroxylamine moiety, providing insight into their relative feasibility.

| Reaction | Computational Method | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Bimolecular Isomerization (Gas Phase) | MPW1K | ~25 | acs.org |

| Bimolecular Isomerization (Aqueous) | MPW1K/PCM | ~16 | acs.org |

| N-acylation (Self-Catalyzed) | DFT | 24.9 (ΔG‡) | researchgate.net |

| O-acylation (Self-Catalyzed) | DFT | 28.4 (ΔG‡) | researchgate.net |

| 5-exo-trig Reverse Cope Elimination | CBS-QB3 | 20.3 (ΔG‡) | nih.gov |

| 6-exo-dig Reverse Cope Elimination | CBS-QB3 | 19.3 (ΔG‡) | nih.gov |

A key application of transition state modeling is predicting the selectivity of complex rearrangements. In reactions involving N-substituted hydroxylamines, different groups attached to the nitrogen or adjacent atoms can migrate, and computational chemistry can predict which pathway is favored by calculating the relative energies of the competing transition states.

Notably, N-hexylhydroxylamine (NHH) has been specifically identified in computational and experimental studies as a reagent that can influence migratory selectivity. acs.org In reactions where there is poor selectivity in the migration of different aryl groups, the use of N-hexylhydroxylamine can increase the energy difference between the competing transition states. acs.org This leads to the exclusive migration of a specific hydrocarbon arene, resulting in a single product isomer. acs.org This effect is attributed to the steric and electronic influence of the hexyl group in the transition state assembly.

Furthermore, studies on related systems, such as the copper-catalyzed aminoheteroarylation of alkenes, show that computational modeling can correctly predict the selective migration of one heteroaryl group over another. nih.gov Similarly, theoretical work on jes.or.jpresearchgate.net-sulfonyl migrations in N-homopropargyl hydroxylamine systems helps to rationalize the observed high diastereoselectivity. researchgate.netcolab.ws These examples underscore the predictive power of transition state modeling for designing highly selective reactions involving N-hexylhydroxylamine systems.

Molecular Dynamics Simulations

While quantum chemical calculations typically model systems in a static, time-independent manner (often representing minima or transition states on a potential energy surface), molecular dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of dynamic processes such as conformational changes, solvent effects, and molecular transport.

For N-hexylhydroxylamine hydrochloride, MD simulations would be particularly valuable for understanding its behavior in solution. Simulations could model the solvation shell of water molecules around the protonated amine and the chloride counter-ion, providing insights into solubility and the structure of the solvated complex. The conformational flexibility of the hexyl chain could also be explored, revealing the most populated conformations and the timescales of transitions between them.

Although specific MD studies on N-hexylhydroxylamine are not prominent, reactive force fields (e.g., ReaxFF) have been used to simulate the thermal decomposition of energetic materials, a field in which hydroxylamine derivatives are relevant. acs.org Such simulations can model bond-breaking and bond-forming events in large systems over longer timescales than are accessible with ab initio MD, providing a powerful complement to quantum chemical pathway analysis.

Thermodynamic and Kinetic Modeling of N-Hexylhydroxylamine Transformations

Computational and theoretical chemistry provide indispensable tools for understanding the reactivity and transformation pathways of N-hexylhydroxylamine. Through thermodynamic and kinetic modeling, researchers can predict the feasibility, reaction rates, and mechanisms of various chemical processes involving this compound. This approach allows for the detailed examination of transient structures, such as transition states and intermediates, which are often difficult or impossible to observe experimentally. wikipedia.org

The transformation of N-hexylhydroxylamine can be influenced by various factors, including the presence of catalysts, the solvent, and reaction temperature. britannica.com Theoretical studies on related N-alkylhydroxylamines and the parent hydroxylamine molecule offer significant insights into the probable behavior of the hexyl derivative.

Research Findings on N-Alkylhydroxylamine Transformations

While specific, detailed computational studies exclusively on N-hexylhydroxylamine are not abundant in publicly accessible literature, extensive research on analogous N-alkylhydroxylamines provides a strong basis for understanding its likely transformations. These transformations generally include decomposition, oxidation-reduction reactions, and participation in bond-forming cascade reactions.

Decomposition Pathways: Theoretical studies on hydroxylamine (HA) reveal that its decomposition can proceed through various mechanisms, including bimolecular and trimolecular pathways. jes.or.jp For instance, one bimolecular pathway involves the cleavage of the N-O bond in one molecule, triggering a series of hydrogen abstraction steps with a second molecule to ultimately yield products like HNO and H2O. jes.or.jp The presence of the hexyl group in N-hexylhydroxylamine is expected to influence the energetics of these pathways through steric and electronic effects.

Role in Reduction Reactions: N-alkylhydroxylamines are known to act as reducing agents. Computational studies on the reduction of neptunium(VI) by N-methylhydroxylamine (MHA) and N,N-dimethylhydroxylamine (DMHA) show that these reactions proceed via an initial hydrogen atom transfer. nih.gov The rate-determining step for both MHA and DMHA is the first reduction step, with calculated energy barriers providing a quantitative measure of their kinetic reactivity. nih.gov The data suggests that the nature of the alkyl substituent directly impacts the activation energy. nih.gov Although data for N-hexylhydroxylamine is not specified, this modeling approach demonstrates how computational chemistry can quantify the kinetic performance of different alkylhydroxylamines in redox processes.

Table 1: Calculated Energy Barriers for the Reduction of Np(VI) by N-Alkylhydroxylamines

| Hydroxylamine Derivative | Abbreviation | Calculated Energy Barrier (kcal/mol) | Reaction Mechanism Feature |

|---|---|---|---|

| N-methylhydroxylamine | MHA | 7.7 | Hydrogen Atom Transfer |

| N,N-dimethylhydroxylamine | DMHA | 6.2 | Hydrogen Atom Transfer |

This table presents data from a theoretical study on the reduction of Np(VI) by hydroxylamine derivatives, illustrating the influence of methyl substitution on the activation energy barrier. nih.gov The rate-determining step is the initial reduction. nih.gov